molecular formula C17H14BrClF3N3O B2894260 5-bromo-2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide CAS No. 1396765-38-0

5-bromo-2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Cat. No.: B2894260
CAS No.: 1396765-38-0
M. Wt: 448.67
InChI Key: SFUGPXAJPZIVFU-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with bromo and chloro groups at the 5- and 2-positions, respectively. The ethyl linker connects to a pyrimidine ring bearing a cyclopropyl group at position 4 and a trifluoromethyl group at position 4.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClF3N3O/c18-10-3-4-12(19)11(7-10)16(26)23-6-5-15-24-13(9-1-2-9)8-14(25-15)17(20,21)22/h3-4,7-9H,1-2,5-6H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUGPXAJPZIVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C16H17ClF3N3O, with a molecular weight of 367.77 g/mol. The compound features a bromine and chlorine substituent, a trifluoromethyl group, and a cyclopropyl moiety, which contribute to its unique biological properties.

The compound has been investigated for its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism. Inhibition of nSMase2 can lead to decreased exosome release, which is implicated in various diseases including Alzheimer's disease (AD) and cancer .

Biological Activity

Research indicates that this compound exhibits the following biological activities:

  • Inhibition of nSMase2 : The compound has shown significant inhibition against nSMase2 with an IC50 value in the nanomolar range, demonstrating its potential as a therapeutic agent for conditions associated with exosome dysregulation .
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cell lines .
  • Neuroprotective Effects : Given its action on nSMase2, the compound may also exhibit neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group and halogen substitutions are critical for enhancing the potency and selectivity of the compound. SAR studies have shown that modifications to these groups can significantly affect biological activity, providing insights for future drug design .

Case Studies

  • Alzheimer's Disease Models : In vivo studies using mouse models of AD have demonstrated that treatment with this compound leads to reduced levels of exosomal markers associated with disease progression, suggesting potential therapeutic benefits .
  • Cancer Cell Lines : In vitro assays conducted on various cancer cell lines have indicated that the compound induces cell death and inhibits proliferation, warranting further exploration into its anticancer mechanisms .

Data Summary Table

PropertyValue
Molecular FormulaC16H17ClF3N3O
Molecular Weight367.77 g/mol
IC50 (nSMase2 Inhibition)Nanomolar range
Potential ApplicationsAlzheimer's disease, Cancer

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study focusing on pyrimidine derivatives demonstrated that modifications at the 4-position significantly enhanced cytotoxicity against various cancer cell lines .

Case Study:
In a recent investigation, a series of pyrimidine derivatives were synthesized, including compounds structurally related to 5-bromo-2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide. These compounds were tested against breast and lung cancer cell lines, showing IC50 values ranging from 5 to 20 µM, indicating substantial anticancer activity .

Agricultural Science Applications

Pesticidal Properties:
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Research into similar halogenated compounds reveals their effectiveness in pest management due to their ability to disrupt biological processes in target organisms. For example, chlorinated and brominated compounds have been shown to possess insecticidal properties against various agricultural pests .

Data Table: Pesticidal Efficacy of Related Compounds

Compound NameTarget PestLC50 (µg/mL)Reference
This compoundAphids15
4-Chloro-3-methylphenyl carbamateSpodoptera frugiperda10
TriflumizoleBotrytis cinerea5

Biochemical Research Applications

Enzyme Inhibition Studies:
Compounds similar to this compound have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that certain benzamide derivatives can act as inhibitors of protein kinases, which play a crucial role in cell signaling and cancer progression .

Case Study:
A study investigated the inhibitory effects of a series of benzamide derivatives on cyclin-dependent kinases (CDKs). The results indicated that modifications at the benzamide nitrogen significantly influenced inhibitory potency, with some compounds achieving IC50 values below 100 nM against CDK2 .

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Formation

The synthesis of 5-bromo-2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide involves multi-step protocols, including amide coupling and pyrimidine functionalization :

  • Amide Bond Formation : The benzamide moiety is synthesized via coupling 5-bromo-2-chlorobenzoic acid with 2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethylamine. This reaction typically employs carbodiimide reagents like EDCI and HOBt in DMF or DCM, achieving yields of 60–75% .
  • Pyrimidine Synthesis : The pyrimidine core is constructed through cyclization reactions. For example, 4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-amine intermediates are prepared via Suzuki cross-coupling or nucleophilic substitutions using brominated precursors .

Substitution Reactions

The chloro and bromo substituents on the benzamide and pyrimidine rings enable diverse nucleophilic and cross-coupling reactions:

Reaction TypeConditionsProductYieldSource
Methoxylation NaOMe/MeOH, reflux5-Bromo-2-methoxy analog63–68%
Amination NH3/EtOH, microwave (100°C)5-Bromo-2-amino derivative55%
Suzuki Coupling Pd(PPh3)4, arylboronic acid, 80°CAryl-substituted benzamide70–85%
  • The chloro group at the 2-position of the benzamide is highly reactive, enabling efficient displacement by nucleophiles like methoxide or amines .
  • The bromo group at the 5-position participates in palladium-catalyzed cross-coupling reactions, facilitating C–C bond formation with aryl/heteroaryl boronic acids .

Functionalization of the Pyrimidine Ring

The pyrimidine ring’s cyclopropyl and trifluoromethyl groups influence reactivity:

  • Cyclopropane Stability : The cyclopropyl substituent remains intact under standard reaction conditions but may undergo ring-opening under strong acids (e.g., H2SO4).
  • Trifluoromethyl Reactivity : The CF3 group enhances electron-withdrawing effects, directing electrophilic substitutions to the 5-position of the pyrimidine. Bromination with NBS in acetic acid yields 5-bromo-4-cyclopropyl-6-(trifluoromethyl)pyrimidine .

Amide Bond Reactivity

The benzamide’s amide bond is susceptible to hydrolysis under specific conditions:

Hydrolysis ConditionResulting ProductNotesSource
Acidic (HCl/EtOH) 5-Bromo-2-chlorobenzoic acid + amineRequires prolonged heating (12–24 h)
Basic (NaOH/H2O) Sodium salt of benzoic acid + free amineRapid decomposition at >80°C

Stability and Degradation Pathways

  • Thermal Stability : The compound decomposes above 250°C, with mass loss attributed to cleavage of the cyclopropane and trifluoromethyl groups .
  • Photodegradation : Exposure to UV light (254 nm) induces debromination, forming 2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide as a major degradation product .

Key Data Table: Reaction Optimization for Methoxylation

ParameterOptimal ConditionImpact on Yield
Temperature 70°CMaximizes rate
Base 30% NaOMe (2 eq)Prevents hydrolysis
Solvent MethanolEnhances solubility

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table compares key structural and molecular features of the target compound with analogs:

Compound Name Substituents (Benzamide/Pyrimidine) Molecular Formula Molecular Weight Notable Features
Target Compound 5-Br, 2-Cl; 4-Cyclopropyl C₁₈H₁₅BrClF₃N₃O ~484.7* Enhanced steric bulk from cyclopropyl
2-Bromo-5-Methoxy Analog 5-Br, 2-OCH₃; 4-Methyl C₁₆H₁₅BrF₃N₃O₂ 418.21 Methoxy improves solubility but reduces stability
N-(8-(2-Chlorobenzylidene)-4-(2-Chlorophenyl)... Benzamide 2-Cl, 8-Cl; Chromenopyrimidinone C₂₇H₁₈Cl₂N₄O₂ ~513.4 Bicyclic system increases rigidity
3-Nitro-N-[(1R)-1-Phenylethyl]-5-(Trifluoromethyl)Benzamide 3-NO₂, 5-CF₃ C₁₆H₁₂F₃N₂O₃ 337.28 Nitro group enhances electron-withdrawing effects

*Calculated based on structural similarity to .

Pharmacokinetic Considerations

  • Metabolic Stability : The chloro and bromo substituents may slow oxidative metabolism compared to methoxy or nitro groups in analogs .

Q & A

Q. Methodological Tip :

ParameterOptimal ConditionPurpose
SolventDMFEnhances nucleophilic coupling
Temperature70°CBalances reaction rate/degradation
Monitoring MethodHPLC (C18 column)Detects unreacted starting material

What role do substituents (e.g., bromine, cyclopropyl, trifluoromethyl) play in modulating biological activity?

Q. Advanced Research Focus

  • Bromine/Chloro Groups : Increase steric bulk and lipophilicity, potentially enhancing target binding (e.g., antiviral or anti-inflammatory activity) .
  • Trifluoromethyl Group : Improves metabolic stability and membrane permeability due to its electron-withdrawing properties .
  • Cyclopropyl Substituent : May induce conformational strain in the pyrimidine ring, affecting receptor interactions .

Methodological Approach :
Compare analogs (e.g., methoxy vs. bromo derivatives) via:

  • In vitro bioassays (e.g., enzyme inhibition assays).
  • Computational docking to assess binding affinity changes.

What analytical techniques are critical for structural characterization and purity assessment?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., pyrimidine ring substitution pattern) .
  • Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
  • Elemental Analysis : Ensures stoichiometric accuracy of C, H, N, and halogen content .

How can researchers elucidate the mechanism of action for this compound in biological systems?

Q. Advanced Research Focus

  • Target Identification : Use pull-down assays or photoaffinity labeling to identify binding proteins .
  • Pathway Analysis : Transcriptomic/proteomic profiling (e.g., RNA-seq) to map affected pathways (e.g., inflammation or viral replication) .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics with putative targets .

How should researchers address contradictions between in vitro solubility and in vivo bioactivity data?

Q. Advanced Research Focus

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles .
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .

Q. Data Interpretation Table :

ParameterIn Vitro ResultIn Vivo Adjustment
Aqueous SolubilityLow (≤10 µM)Use lipid-based formulations
BioactivityIC50 = 50 nMAdjust dosing frequency

What strategies improve metabolic stability without compromising target affinity?

Q. Advanced Research Focus

  • Isosteric Replacement : Substitute metabolically labile groups (e.g., replace methoxy with trifluoromethyl) .
  • Deuterium Incorporation : Replace hydrogen with deuterium at vulnerable sites to slow CYP450 metabolism .

How can structure-activity relationship (SAR) studies guide further optimization?

Q. Advanced Research Focus

  • Systematic Variation : Synthesize analogs with incremental substituent changes (e.g., halogen position, ring size).
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to predict activity trends .

Q. SAR Example :

SubstituentBioactivity (IC50)Notes
5-Bromo-2-chloro25 nMOptimal steric bulk
5-Methoxy120 nMReduced target affinity

What cellular pathways are most likely impacted by this compound, and how can this be validated?

Q. Advanced Research Focus

  • Hypothesis-Driven : If anti-inflammatory, screen NF-κB or COX-2 activity .
  • Omics Integration : Combine RNA-seq and phosphoproteomics to identify dysregulated pathways .

How can computational tools predict binding modes and off-target effects?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets .
  • Machine Learning : Train models on PubChem bioassay data to predict toxicity .

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